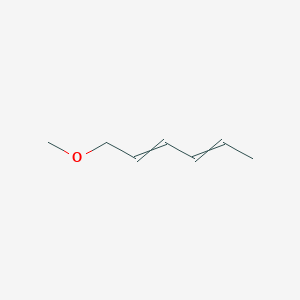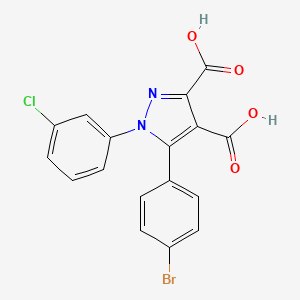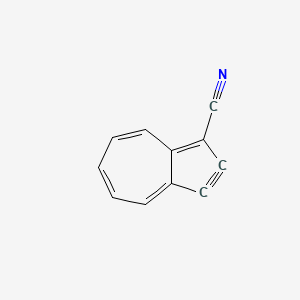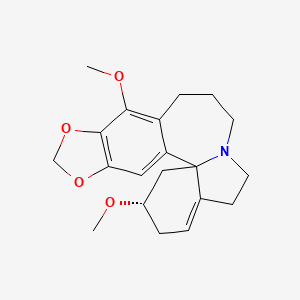
Dyshomerythrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dyshomerythrine is a naturally occurring alkaloid isolated from the New Zealand silver pine, Lagarostrobos colensoi. This compound is known for its significant activity against various agriculturally important insect pests . This compound incorporates a seven-membered C-ring, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dyshomerythrine involves several steps, starting with the preparation of the core structure. One common method includes the use of gem-dihalogenocyclopropanes as building blocks. These are prepared by the addition of dichloro- or dibromo-carbene to the corresponding olefin under phase-transfer conditions . The reaction typically involves treating a solution of the olefin and a quaternary ammonium salt in the relevant halogen form with aqueous sodium hydroxide.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance. when synthesized industrially, the process involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of ultrasonication techniques has been found to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Dyshomerythrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in reduced forms of this compound.
Scientific Research Applications
Dyshomerythrine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: this compound’s activity against insect pests makes it valuable in agricultural research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases caused by pests.
Mechanism of Action
The mechanism of action of dyshomerythrine involves its interaction with specific molecular targets in insect pests. It disrupts the normal functioning of these targets, leading to the death of the pests. The exact molecular pathways involved are still under investigation, but it is believed that this compound interferes with the nervous system of the insects .
Comparison with Similar Compounds
Dyshomerythrine is unique due to its seven-membered C-ring structure. Similar compounds include other alkaloids such as 3-epischelhammericine and 2,7-dihydrohomoerysotrine . These compounds share some structural similarities but differ in their specific biological activities and chemical properties. This compound’s unique structure contributes to its distinct mode of action and effectiveness against insect pests.
Conclusion
This compound is a fascinating compound with significant potential in various fields of research. Its unique structure and biological activity make it a valuable subject of study in chemistry, biology, medicine, and industry. Continued research into its synthesis, reactions, and applications will undoubtedly uncover even more uses for this versatile compound.
Properties
CAS No. |
91897-64-2 |
|---|---|
Molecular Formula |
C20H25NO4 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(20S)-9,20-dimethoxy-5,7-dioxa-14-azapentacyclo[12.7.0.01,17.02,10.04,8]henicosa-2,4(8),9,17-tetraene |
InChI |
InChI=1S/C20H25NO4/c1-22-14-6-5-13-7-9-21-8-3-4-15-16(20(13,21)11-14)10-17-19(18(15)23-2)25-12-24-17/h5,10,14H,3-4,6-9,11-12H2,1-2H3/t14-,20?/m0/s1 |
InChI Key |
BMERDRZRTMAIND-PVCZSOGJSA-N |
Isomeric SMILES |
CO[C@H]1CC=C2CCN3C2(C1)C4=CC5=C(C(=C4CCC3)OC)OCO5 |
Canonical SMILES |
COC1CC=C2CCN3C2(C1)C4=CC5=C(C(=C4CCC3)OC)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


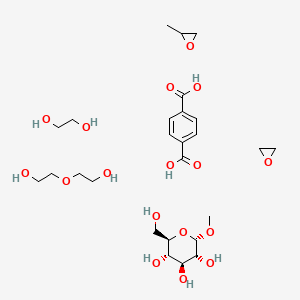
![Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14345518.png)

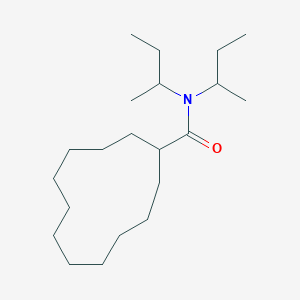
![Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate](/img/structure/B14345529.png)



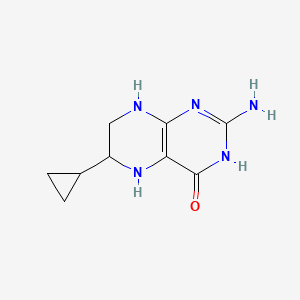
acetate](/img/structure/B14345564.png)

